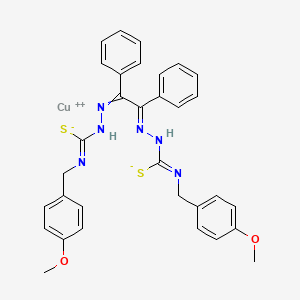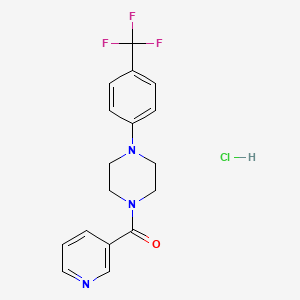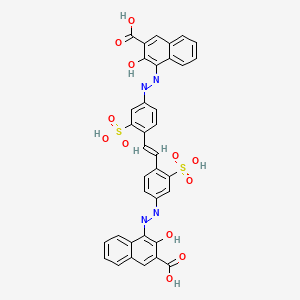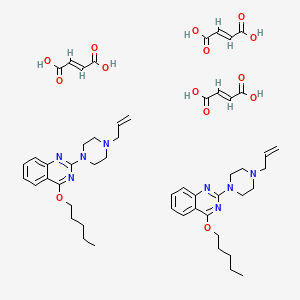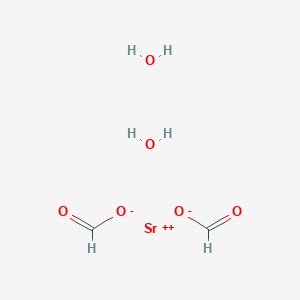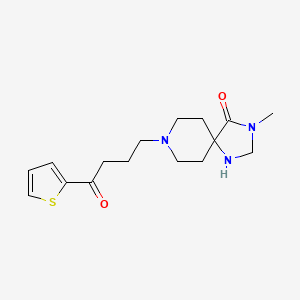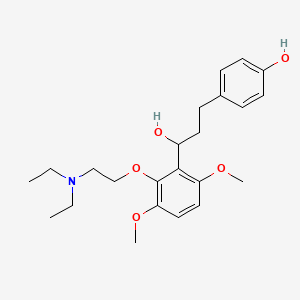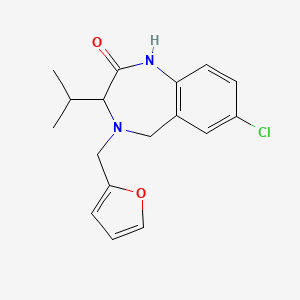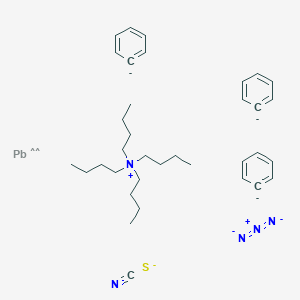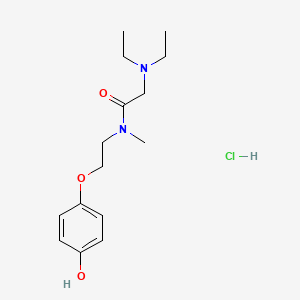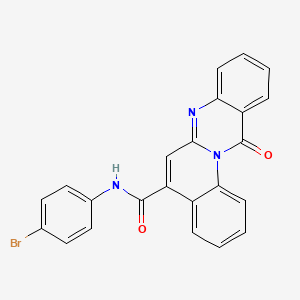
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” is a complex organic compound that belongs to the class of quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives and bromophenyl compounds. Common reaction conditions could involve:
Catalysts: Palladium or other transition metals.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Temperature: Reactions might be carried out at elevated temperatures, often between 80-150°C.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, focusing on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various substituted quinazoline derivatives with altered biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” would likely involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
4-Bromoaniline: Shares the bromophenyl group but lacks the quinazoline core.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
What sets “12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(4-bromophenyl)-12-oxo-” apart is its unique combination of the quinazoline core with a bromophenyl group, potentially leading to distinct biological activities and applications.
特性
CAS番号 |
137522-71-5 |
|---|---|
分子式 |
C23H14BrN3O2 |
分子量 |
444.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H14BrN3O2/c24-14-9-11-15(12-10-14)25-22(28)18-13-21-26-19-7-3-1-6-17(19)23(29)27(21)20-8-4-2-5-16(18)20/h1-13H,(H,25,28) |
InChIキー |
LBFPMWLRMRBEJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
